molecular formula C15H20O4 B1216680 Pleniradin

Pleniradin

Número de catálogo: B1216680
Peso molecular: 264.32 g/mol
Clave InChI: VNPALOJXXXSTCR-VZGVWICMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pleniradin is a sesquiterpene lactone.

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and purity of Pleniradin in synthetic preparations?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) to confirm molecular structure via proton and carbon spectra .
  • High-Performance Liquid Chromatography (HPLC) to assess purity, with retention time compared against reference standards .
  • Mass Spectrometry (MS) for molecular weight validation. Document all protocols in the Methods section, including equipment specifications (e.g., solvent gradients, column types) to ensure reproducibility .

Q. What are the recommended in vitro assays for initial bioactivity screening of this compound?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme inhibition assays (e.g., kinase or protease activity) using fluorometric/colorimetric substrates. Include positive/negative controls and triplicate measurements .
  • Cell viability assays (e.g., MTT or ATP-based luminescence) for cytotoxicity profiling. Normalize data to untreated controls and report IC50 values with 95% confidence intervals .
  • Validate findings with orthogonal methods (e.g., Western blot for protein expression changes) to reduce false positives .

Q. How should researchers design a pilot synthesis protocol for this compound derivatives?

  • Methodological Answer : Follow iterative optimization:

  • Start with retrosynthetic analysis to identify feasible reaction pathways.
  • Use Design of Experiments (DoE) to test variables (e.g., temperature, catalysts) and quantify yield/purity trade-offs .
  • Characterize intermediates at each step via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) .
  • Publish detailed synthetic procedures in the main text (≤5 compounds) and deposit extended data in supplementary materials .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Conduct a systematic review:

  • Compare experimental conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), assay endpoints, or solvent formulations (DMSO concentration) may explain discrepancies .
  • Replicate key studies under standardized conditions, using the same batch of this compound to isolate variability .
  • Apply meta-analysis to quantify heterogeneity (e.g., I<sup>2</sup> statistic) and identify confounding factors .

Q. What strategies optimize this compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer : Use a multi-disciplinary approach:

  • Structure-Activity Relationship (SAR) studies to modify functional groups impacting metabolic stability (e.g., cytochrome P450 resistance) .
  • Physiologically Based Pharmacokinetic (PBPK) modeling to predict absorption/distribution and guide dosing regimens .
  • Validate in in vivo models (e.g., rodent PK studies) with LC-MS/MS quantification of plasma/tissue concentrations .

Q. How can researchers validate this compound’s mechanism of action amid off-target effects?

  • Methodological Answer : Combine genetic and pharmacological tools:

  • CRISPR/Cas9 knockout of putative targets to confirm on-target activity .
  • Proteome-wide profiling (e.g., thermal shift assays or affinity pulldown-MS) to identify interacting proteins .
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity quantification .

Q. Data Analysis & Reporting

Q. What statistical methods are critical for interpreting this compound’s dose-response data?

  • Methodological Answer :

  • Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) and report R<sup>2</sup> values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Correct for multiple testing (e.g., Bonferroni) .
  • Include raw data in supplementary tables to enable reanalysis .

Q. How should researchers address low reproducibility in this compound’s bioassay results?

  • Methodological Answer :

  • Blinded experiments : Separate compound preparation and assay execution teams to reduce bias .
  • Inter-laboratory validation : Share protocols and reagents with independent labs to confirm findings .
  • Report MIAME/MINSEQE guidelines for metadata (e.g., cell passage number, serum lot) .

Q. Ethical & Compliance Considerations

Q. What documentation is required for ethical approval of this compound’s in vivo studies?

  • Methodological Answer :

  • Submit IACUC protocols detailing humane endpoints, sample sizes (power analysis), and anesthesia/euthanasia methods .
  • Include Material Safety Data Sheets (MSDS) for this compound and justify dose ranges based on prior toxicity data .

Q. Tables for Reference

Analytical Technique Application in this compound Research Key Parameters
HPLCPurity assessmentColumn type, mobile phase, retention time
NMRStructural elucidationSolvent, resonance frequency (MHz)
SPRBinding affinity measurementFlow rate, ligand immobilization method

Propiedades

Fórmula molecular

C15H20O4

Peso molecular

264.32 g/mol

Nombre IUPAC

(3aR,5aS,6S,8R,8aR,9aR)-6,8-dihydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-7-4-12-9(8(2)14(17)19-12)5-10-13(7)11(16)6-15(10,3)18/h4,9-13,16,18H,2,5-6H2,1,3H3/t9-,10-,11+,12-,13-,15-/m1/s1

Clave InChI

VNPALOJXXXSTCR-VZGVWICMSA-N

SMILES

CC1=CC2C(CC3C1C(CC3(C)O)O)C(=C)C(=O)O2

SMILES isomérico

CC1=C[C@@H]2[C@H](C[C@@H]3[C@@H]1[C@H](C[C@@]3(C)O)O)C(=C)C(=O)O2

SMILES canónico

CC1=CC2C(CC3C1C(CC3(C)O)O)C(=C)C(=O)O2

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pleniradin
Reactant of Route 2
Pleniradin
Reactant of Route 3
Pleniradin
Reactant of Route 4
Pleniradin
Reactant of Route 5
Pleniradin
Reactant of Route 6
Pleniradin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.